2-Chloro-4-iodonicotinonitrile
Overview
Description
2-Chloro-4-iodonicotinonitrile is an organic compound with the molecular formula C6H2ClIN2 and a molecular weight of 264.45 g/mol . It is a nitrile derivative of nicotinonitrile, characterized by the presence of both chlorine and iodine substituents on the pyridine ring. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodonicotinonitrile typically involves a multi-step process. One common method includes the reaction of 2-chloronicotinonitrile with iodine in the presence of a base such as n-butyllithium and diisopropylamine in tetrahydrofuran (THF) under an inert atmosphere . The reaction is carried out at low temperatures (-78°C to -30°C) to ensure the stability of the intermediates and the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to maximize yield and purity. The product is typically purified using column chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-iodonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids yield biaryl compounds .
Scientific Research Applications
2-Chloro-4-iodonicotinonitrile is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodonicotinonitrile depends on its specific applicationThe molecular pathways involved vary based on the specific chemical transformations it undergoes .
Comparison with Similar Compounds
- 2-Chloro-3-cyano-4-iodopyridine
- 2-Chloro-4-iodo-3-pyridinecarbonitrile
- 2-Chloro-4-iodopyridine-3-carbonitrile
Comparison: 2-Chloro-4-iodonicotinonitrile is unique due to the presence of both chlorine and iodine substituents, which provide distinct reactivity patterns compared to other similar compounds. This dual functionality allows for a broader range of chemical transformations and applications .
Properties
IUPAC Name |
2-chloro-4-iodopyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClIN2/c7-6-4(3-9)5(8)1-2-10-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFOSZGLMPGGLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674045 | |
Record name | 2-Chloro-4-iodopyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171919-75-7 | |
Record name | 2-Chloro-4-iodopyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1171919-75-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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